(S)-2-(1-(Methylamino)ethyl)aniline
Description
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-[(1S)-1-(methylamino)ethyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
QBHUZMVIAUIZOA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1N)NC |
Canonical SMILES |
CC(C1=CC=CC=C1N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(Methylamino)ethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available aniline.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries.
Reductive Amination: The key step involves the reductive amination of aniline with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing efficient chiral resolution techniques to obtain the desired enantiomer.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reductive amination step to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, oximes, and other oxidized derivatives.
Reduction: Secondary and tertiary amines, alcohols.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
(S)-2-(1-(Methylamino)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including drugs targeting neurological and cardiovascular conditions.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(1-(Methylamino)ethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these molecular targets. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Compound A : (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline (CAS RN: Not provided; precursor to S-Metolachlor)
- Structure : Benzene ring with 2-ethyl, 6-methyl, and N-(1-methoxypropan-2-yl) groups.
- Key contrast: Replaces the 5-(1-aminoethyl) group with a methoxypropan-2-yl substituent, reducing basicity but increasing hydrophobicity .
- Application : Agrochemical precursor (S-Metolachlor synthesis) .
Compound B : 2-(Methylamino)-1-phenylbutan-1-one (CAS RN: Not provided)
- Structure: Ketone backbone with phenyl and methylamino groups.
- Key contrast : Lacks the aniline core, instead featuring a carbonyl group, which alters reactivity (e.g., susceptibility to nucleophilic attack) .
Compound C : 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
Physicochemical Properties
The hydrochloride salt of the target compound offers superior solubility compared to Compound A , which is tailored for lipid-rich environments in herbicides.
Functional Group Reactivity
- Aminoethyl vs. Methoxypropan-2-yl: The aminoethyl group in the target compound enables nucleophilic reactions (e.g., acylation), whereas the methoxy group in Compound A participates in ether cleavage or hydrogen bonding .
- Methylamino vs. Ketone: The methylamino group in the target compound supports hydrogen bonding and coordination, unlike the ketone in Compound B, which is prone to reduction or condensation .
Research Implications
The target compound’s chirality and substituent positions make it valuable for asymmetric catalysis or drug design, whereas Compound A exemplifies industrial optimization for agrochemicals. Future studies should explore the target’s enantioselective synthesis and biological activity relative to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
